molecular formula C8H7N3O2S2 B310472 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B310472
M. Wt: 241.3 g/mol
InChI Key: OEGYSMUYNKDGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and interfere with its replication, leading to the inhibition of cell proliferation. Additionally, it can interact with enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a thiadiazole and a furan ring in its structure.

Properties

Molecular Formula

C8H7N3O2S2

Molecular Weight

241.3 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C8H7N3O2S2/c1-14-8-11-10-7(15-8)9-6(12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10,12)

InChI Key

OEGYSMUYNKDGCN-UHFFFAOYSA-N

SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CO2

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CO2

solubility

29.4 [ug/mL]

Origin of Product

United States

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